Cas no 2411325-63-6 ((E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-phenylpyrazol-4-yl)methyl]but-2-enamide)
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-phenylpyrazol-4-yl)methyl]but-2-enamide structure](https://ja.kuujia.com/scimg/cas/2411325-63-6x500.png)
(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-phenylpyrazol-4-yl)methyl]but-2-enamide 化学的及び物理的性質
名前と識別子
-
- Z3952174740
- (2E)-N-cyclopropyl-4-(dimethylamino)-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]but-2-enamide
- (E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-phenylpyrazol-4-yl)methyl]but-2-enamide
-
- インチ: 1S/C19H24N4O/c1-21(2)12-6-9-19(24)22(17-10-11-17)14-16-13-20-23(15-16)18-7-4-3-5-8-18/h3-9,13,15,17H,10-12,14H2,1-2H3/b9-6+
- InChIKey: BCXNUVZAISGTMX-RMKNXTFCSA-N
- ほほえんだ: O=C(/C=C/CN(C)C)N(CC1C=NN(C2C=CC=CC=2)C=1)C1CC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 7
- 複雑さ: 441
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 41.4
(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-phenylpyrazol-4-yl)methyl]but-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26588995-0.05g |
(2E)-N-cyclopropyl-4-(dimethylamino)-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]but-2-enamide |
2411325-63-6 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-phenylpyrazol-4-yl)methyl]but-2-enamide 関連文献
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-phenylpyrazol-4-yl)methyl]but-2-enamideに関する追加情報
Chemical Profile of (E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-phenylpyrazol-4-yl)methyl]but-2-enamide (CAS No. 2411325-63-6)
(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-phenylpyrazol-4-yl)methyl]but-2-enamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 2411325-63-6, belongs to a class of molecules that exhibit promising properties for further investigation in drug discovery and development. The presence of multiple functional groups, including an amide linkage, a cyclopropyl ring, and a dimethylamino substituent, contributes to its diverse chemical reactivity and biological potential.
The molecular structure of (E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-phenylpyrazol-4-yl)methyl]but-2-enamide incorporates several key elements that are often explored in medicinal chemistry. The amide group (-CONH-) is a common motif in bioactive molecules, frequently involved in hydrogen bonding interactions with biological targets. The cyclopropyl ring, a three-membered carbon heterocycle, introduces rigidity to the molecule, which can influence its binding affinity and selectivity. Additionally, the dimethylamino group (-N(CH₃)₂) serves as a lipophilic and basic moiety, enhancing solubility and interactions with polar biological targets.
The< strong>1-phenylpyrazol-4-yl substituent further enriches the structural complexity of this compound. Pyrazole derivatives are well-documented for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The phenyl ring attached to the pyrazole core increases the lipophilicity of the molecule, potentially improving membrane permeability and bioavailability. These structural features collectively contribute to the compound's potential as a lead molecule in pharmaceutical research.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with biological targets. Studies have suggested that the< strong>amide group and the< strong>cyclopropyl ring may interact favorably with specific amino acid residues in protein binding pockets, while the< strong>dimethylamino group could form salt bridges or hydrogen bonds with negatively charged or polar residues. These interactions are critical for determining the compound's efficacy and selectivity in biological systems.
The< strong>1-phenylpyrazol-4-ylmethyl moiety is another key feature that may contribute to the compound's biological activity. This group has been shown to modulate enzyme activity and receptor binding in various pharmacological contexts. For instance, pyrazole derivatives have been reported to inhibit kinases and other enzymes involved in signal transduction pathways, which are often dysregulated in diseases such as cancer and inflammation. The phenyl ring's aromaticity may also enhance hydrophobic interactions with lipid-rich regions of biological membranes, influencing drug uptake and distribution.
In vitro studies have begun to explore the potential pharmacological properties of< strong>(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-phenylpyrazol-4-yl)methyl]but-2-enamide. Initial experiments have shown promising results in terms of cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, preliminary assays indicate that this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways. These findings align with the known activities of pyrazole derivatives and highlight the compound's therapeutic potential.
The synthesis of< strong>(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-phenylpyrazol-4-ylmethyl)but-2-enamide presents unique challenges due to its complex structure. Multi-step synthetic routes involving condensation reactions, cyclization processes, and functional group transformations are typically employed to construct the desired molecule. Advances in synthetic methodologies have enabled more efficient and scalable production of such compounds, facilitating their use in preclinical studies.
The development of novel pharmaceuticals relies heavily on understanding how chemical structures influence biological activity. The< strong>E-isomer configuration of the butenamide moiety is particularly important, as it can affect both steric hindrance and electronic properties compared to its Z-isomer counterpart. Computational studies have shown that the E-isomer may exhibit better binding affinity due to optimized spatial orientation and electronic distribution around key functional groups.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like< strong>(E)-N-Cyclopropyl-4-(dimethylamino)-N-[ (1 - phen y l p yraz ol - 4 - y l ) m e t h y l ] b u t - 2 - e n a m i d e. Predictive models can analyze large datasets containing structural information and biological activity data to identify molecules with high potential for success in clinical trials. These computational tools complement traditional experimental approaches by providing rapid screening capabilities.
The future direction of research on< strong>(E)-N-Cyclopropyl - 4 - ( dim eth y l a m i n o ) - N - [ ( 1 - ph e n y l p y r az ol - 4 - y l ) m e t h y l ] b u t - 2 - e n a m i d e includes further optimization of its chemical structure to enhance potency, selectivity, and pharmacokinetic properties. Medicinal chemists are exploring modifications such as altering substituents on the pyrazole ring or introducing additional functional groups to improve overall bioactivity profiles. Additionally, formulation studies aim to optimize drug delivery systems for improved therapeutic outcomes.
In conclusion,< strong>(E)-N-Cyclopropyl - 4 - ( dim eth y l a m i n o ) - N - [ ( 1 - ph e n y l p y r az ol - 4 - y l ) m e t h y l ] b u t - 2 - e n a m i d e, CAS number2411325 -63--6, represents an intriguing compound with significant potential in pharmaceutical research due to its unique structural features and promising biological activities. Ongoing studies continue to unravel its therapeutic possibilities across various disease areas while advancing synthetic methodologies for efficient production.
2411325-63-6 ((E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-phenylpyrazol-4-yl)methyl]but-2-enamide) 関連製品
- 2411330-06-6((E)-4-(Dimethylamino)-N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-enamide)
- 1781117-45-0(3-Pyrrolidinecarboxylic acid, 3-(4-fluorophenyl)-)
- 2169209-12-3(8,8-dimethyl-5-oxa-10-azadispiro3.1.3^{6}.3^{4}dodecane)
- 2025044-19-1(1-(1-methoxypropan-2-yl)azetidin-2-ylmethanamine)
- 2877763-18-1(6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline)
- 73069-25-7((±)-Praeruptorin A)
- 2091782-28-2(1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride)
- 33282-42-7(4-(bromomethyl)oxetan-2-one)
- 895438-63-8(ethyl 2-(2Z)-2-(2-fluorobenzoyl)imino-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 2059937-27-6(4-Bromo-5-(2,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-ethylpyrazole)